molecular formula C22H20N6O B2513366 N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide CAS No. 1203416-21-0

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide

Cat. No.: B2513366
CAS No.: 1203416-21-0
M. Wt: 384.443
InChI Key: VJNVMUFDZHICMK-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide is a synthetic compound designed for advanced scientific research. It boasts a unique molecular structure combining imidazole and pyrimidine functionalities, making it a versatile candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide typically begins with the preparation of the 2-phenylacetamide backbone, followed by the functionalization of the pyrimidine and imidazole rings. Key steps involve:

  • Formation of the 2-phenylacetamide core: : This is achieved through a condensation reaction between phenylacetic acid and an appropriate amine.

  • Pyrimidine ring functionalization:

  • Imidazole ring attachment: : Using a substitution reaction to introduce the imidazolyl group at the 6-position of the pyrimidine ring.

Reaction conditions: : The synthesis typically requires controlled temperatures (0-100°C), inert atmospheres (e.g., nitrogen or argon), and the use of various solvents (e.g., dimethylformamide, tetrahydrofuran).

Industrial Production Methods

Industrial-scale production involves optimization of the above synthetic routes to ensure high yields and purity. This often requires:

  • Catalysts: : Use of palladium or platinum catalysts for specific coupling reactions.

  • Automated reactors: : Enhanced control over reaction conditions through automation.

  • Purification techniques: : Advanced chromatography and crystallization methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide can undergo a variety of chemical reactions, including:

  • Oxidation: : Can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of N-oxides.

  • Reduction: : Hydrogenation or use of reducing agents like lithium aluminum hydride can reduce specific functional groups.

  • Substitution: : Various nucleophilic or electrophilic substitutions at the imidazole or pyrimidine rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, concentrated sulfuric acid.

  • Reduction: : Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride.

  • Substitution: : Alkyl halides for nucleophilic substitution, acid chlorides for electrophilic substitution.

Major Products

  • Oxidation products: : Formation of N-oxides or carboxylic acids.

  • Reduction products: : Formation of amines or alcohols depending on the functional groups present.

  • Substitution products: : Varied products depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in coordination complexes for catalysis.

  • Organic Synthesis: : Used as a building block in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: : Functions as an inhibitor for specific enzymes, useful in studying enzyme mechanisms.

  • Signal Transduction: : Involved in research on cellular signaling pathways.

Medicine

  • Drug Development:

  • Diagnostics: : Used in the development of diagnostic assays for certain diseases.

Industry

  • Material Science: : Utilized in the synthesis of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)-2-phenylacetamide: : Similar core structure but lacks the pyrimidine and imidazole rings.

  • N-(4-(pyrimidin-4-ylamino)phenyl)-2-phenylacetamide: : Contains the pyrimidine ring but lacks the imidazole ring.

Uniqueness

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide stands out due to:

  • Dual Functionalization: : The presence of both imidazole and pyrimidine rings offers unique chemical and biological properties.

  • Versatility: : Its ability to participate in a variety of chemical reactions and applications across multiple scientific fields.

This compound's multi-faceted nature makes it a valuable asset in advancing scientific research and industrial applications.

Properties

IUPAC Name

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-16-24-20(14-21(25-16)28-12-11-23-15-28)26-18-7-9-19(10-8-18)27-22(29)13-17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNVMUFDZHICMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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